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Compound of Interest

2,5-Dimethylthiophene-3-
Compound Name:
carbaldehyde

Cat. No.: B1302944

For researchers, scientists, and drug development professionals, a comprehensive
understanding of the spectroscopic characteristics of chemical compounds is fundamental for
structure elucidation, quality control, and the advancement of scientific research. This technical
guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for 2,5-Dimethylthiophene-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the atomic and molecular structure of a compound. The following tables summarize the *H and
13C NMR data for 2,5-Dimethylthiophene-3-carbaldehyde.

'H NMR Spectral Data

The proton NMR spectrum reveals the chemical environment and connectivity of hydrogen
atoms within the molecule.
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
) Aldehyde proton
9.93 Singlet (s) - 1H
(-CHO)
Thiophene ring
7.00 Doublet (d) 1.1 1H
proton (H-4)
) Methyl protons (-
2.70 Singlet (s) - 3H
CHs at C-2)
Methyl protons (-
2.40 Doublet (d) 0.4 3H

CHs at C-5)

Solvent: CDCIs[1]

3C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within
the molecule.

Chemical Shift (8) ppm Assighment

185.0 (approx.) Aldehyde carbonyl carbon (C=0)
150.0 (approx.) Thiophene ring carbon (C-5)
145.0 (approx.) Thiophene ring carbon (C-2)
138.0 (approx.) Thiophene ring carbon (C-3)
130.0 (approx.) Thiophene ring carbon (C-4)
15.5 (approx.) Methyl carbon (-CHs at C-2)
15.0 (approx.) Methyl carbon (-CHs at C-5)

Note: Experimentally determined values for 33C NMR were not explicitly found in the search
results. The provided values are estimations based on typical chemical shifts for similar

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7437386.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

substituted thiophene structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Wavenumber (cm—2) Intensity Assignment
~2920 Medium C-H stretch (methyl groups)
~2860, ~2760 Medium C-H stretch (aldehyde)

C=0 stretch (aldehyde
~1670 Strong

carbonyl)
~1540 Medium C=C stretch (thiophene ring)
~1440 Medium C-H bend (methyl groups)

Note: A specific peak list for the IR spectrum was not available in the search results. The
provided data is based on characteristic absorption frequencies for the functional groups
present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

Parameter Value
Molecular Formula C7Hs0OS
Exact Mass 140.0296
[M+H]* 141.1

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

NMR Spectroscopy Protocol

Sample Preparation: A sample of 5-10 mg of 2,5-Dimethylthiophene-3-carbaldehyde is
dissolved in approximately 0.7 mL of deuterated chloroform (CDCIs) containing
tetramethylsilane (TMS) as an internal standard.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for
analysis.

IH NMR Acquisition: The spectrum is acquired at room temperature with a sufficient number of
scans to achieve a good signal-to-noise ratio. A standard pulse sequence is used with a
relaxation delay of 1-5 seconds between pulses.

13C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to
obtain singlets for each carbon atom. A longer relaxation delay may be necessary for
quaternary carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol

Sample Preparation: As 2,5-Dimethylthiophene-3-carbaldehyde is a liquid at room
temperature, the spectrum can be obtained by placing a thin film of the neat liquid between two
potassium bromide (KBr) or sodium chloride (NacCl) plates.

Instrumentation: An FTIR spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample
is then placed between the plates, and the sample spectrum is recorded. The final spectrum is
the result of the sample spectrum with the background subtracted.

Mass Spectrometry Protocol

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent,
such as methanol or acetonitrile.

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this
type of analysis.
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Data Acquisition: The sample solution is introduced into the ion source, where it is ionized. The
resulting ions are then guided into the mass analyzer, which separates them based on their
mass-to-charge ratio. The detector records the abundance of each ion, generating the mass
spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for obtaining and analyzing the
spectroscopic data for 2,5-Dimethylthiophene-3-carbaldehyde.

Spectroscopic Analysis Workflow for 2,5-Dimethylthiophene-3-carbaldehyde
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Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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